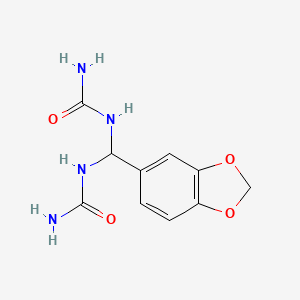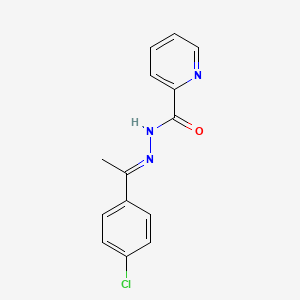![molecular formula C30H26Cl2N6 B11980079 4,4'-Bis(4-chlorophenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B11980079.png)
4,4'-Bis(4-chlorophenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2a,8a-triazacyclopenta[cd]azulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RCL R769754 is a chemical compound with the molecular formula C30H26Cl2N6. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry. This compound is available through suppliers like Sigma-Aldrich .
Méthodes De Préparation
The synthetic routes and reaction conditions for RCL R769754 are not extensively detailed in the available literature. it is typically synthesized through a series of organic reactions involving the appropriate starting materials and reagents. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity .
Analyse Des Réactions Chimiques
RCL R769754 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
RCL R769754 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is utilized in studies involving cellular processes and molecular interactions.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of RCL R769754 involves its interaction with specific molecular targets and pathways. While the exact details are not fully elucidated, it is known to affect certain biochemical processes, leading to its observed effects in various applications .
Comparaison Avec Des Composés Similaires
RCL R769754 can be compared with other similar compounds in terms of its structure and applications. Some similar compounds include:
RCL T266884: Another compound with similar applications in scientific research.
Ramucirumab: A monoclonal antibody used in cancer therapy.
Ruxolitinib: A kinase inhibitor used in the treatment of myelofibrosis and polycythemia vera.
RCL R769754 is unique due to its specific molecular structure and the range of applications it supports.
Propriétés
Formule moléculaire |
C30H26Cl2N6 |
|---|---|
Poids moléculaire |
541.5 g/mol |
Nom IUPAC |
6-(4-chlorophenyl)-2-[6-(4-chlorophenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-trien-2-yl]-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene |
InChI |
InChI=1S/C30H26Cl2N6/c31-21-11-7-19(8-12-21)25-17-37-29-23(25)5-1-3-15-35(29)27(33-37)28-34-38-18-26(20-9-13-22(32)14-10-20)24-6-2-4-16-36(28)30(24)38/h7-14,17-18H,1-6,15-16H2 |
Clé InChI |
JYFZHCKGLSJGNY-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2C3=C(C1)C(=CN3N=C2C4=NN5C=C(C6=C5N4CCCC6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11979999.png)

![Allyl (2E)-2-[4-(isopentyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11980012.png)
![2-(biphenyl-4-yloxy)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11980018.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11980022.png)

![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11980026.png)


![3-(2-chlorophenyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11980037.png)


![ethyl (2E)-2-(4-butoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11980067.png)
![2-{(3Z)-3-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-(3-methylphenyl)acetamide](/img/structure/B11980068.png)
